1-Cbz-3-allylpiperidine-3-carboxylic Acid

Description

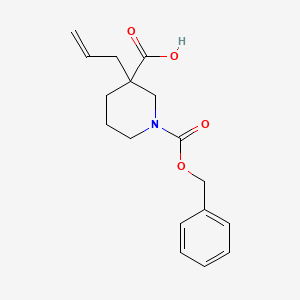

The exploration of novel bioactive molecules is a cornerstone of modern medicinal chemistry and drug discovery. Within this pursuit, the synthesis of complex molecular architectures with precise three-dimensional arrangements is paramount. The compound 1-Cbz-3-allylpiperidine-3-carboxylic acid emerges from a rich field of synthetic chemistry focused on creating versatile building blocks for the assembly of new chemical entities. Its structure, featuring a piperidine (B6355638) core, an allyl group, and a carboxylic acid, all under the influence of a carbobenzyloxy (Cbz) protecting group, positions it as a compound of interest for further chemical exploration.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-2-9-17(15(19)20)10-6-11-18(13-17)16(21)22-12-14-7-4-3-5-8-14/h2-5,7-8H,1,6,9-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIRLADWUAJKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849460 | |

| Record name | 1-[(Benzyloxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-03-6 | |

| Record name | 1-[(Benzyloxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cbz 3 Allylpiperidine 3 Carboxylic Acid and Chiral Analogs

Convergent and Divergent Synthesis Strategies for the Piperidine (B6355638) Core.

The construction of the 3,3-disubstituted piperidine core of 1-Cbz-3-allylpiperidine-3-carboxylic acid can be approached through both convergent and divergent synthetic strategies. Convergent synthesis involves the coupling of two or more complex fragments to form the target molecule in the later stages of the synthesis. In contrast, divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of related structures.

A divergent approach to 3,5-disubstituted piperidines has been described, starting from N-benzylglycinate. acs.orgnih.gov This strategy could potentially be adapted for 3,3-disubstituted analogs. Divergent syntheses offer the advantage of producing a library of related compounds from a single precursor, which is valuable for structure-activity relationship studies. For instance, a highly divergent synthesis of 3-aminotetrahydropyridines has been developed, showcasing the ability to introduce a variety of substituents onto the piperidine ring. nih.gov

Regioselective Functionalization Approaches to 3-Substituted Piperidines.

Achieving regioselective functionalization of the piperidine ring is crucial for the synthesis of 3-substituted derivatives. Various methods have been developed to control the position of substitution on the piperidine core. One approach involves the generation and trapping of a 3,4-piperidyne intermediate, which can then be functionalized to introduce substituents at the 3-position. nih.gov

C-H functionalization represents a powerful and atom-economical strategy for the direct introduction of substituents onto the piperidine ring. researchgate.netacs.orgresearchgate.net Rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of piperidines, with the regioselectivity being controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov For example, different rhodium catalysts can direct functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.gov

Another strategy for accessing 3-substituted piperidines involves the reduction of substituted pyridines. nih.gov For instance, an approach to 3-substituted piperidines bearing partially fluorinated alkyl groups has been developed, starting from the corresponding substituted pyridines. enamine.net

Installation of the Allyl and Carboxylic Acid Moieties.

The introduction of the allyl and carboxylic acid groups at the C3 position of the piperidine ring is a key step in the synthesis of this compound. The installation of an allyl group can be achieved through various methods, including the reaction of piperidine derivatives with allylic carbonates in the presence of a palladium catalyst. google.com

The carboxylic acid moiety can be introduced through several routes. One common method is the oxidation of a primary alcohol. Alternatively, a cyano group can be introduced and subsequently hydrolyzed to the carboxylic acid. The synthesis of piperidine-3-carboxylic acid analogs has been explored in the context of developing anticonvulsant agents. ajchem-a.com The N-Cbz protecting group is typically installed by reacting the piperidine nitrogen with benzyl (B1604629) chloroformate. guidechem.com A reliable route to mono-protected N1-Cbz piperazic acid has been developed, which could be conceptually applied to piperidine-3-carboxylic acid. mdpi.comdntb.gov.ua

Enantioselective Synthesis of Optically Active this compound.

The synthesis of enantiomerically pure this compound requires stereocontrolled methods. The main approaches to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and the application of precursors from the chiral pool.

Asymmetric Catalysis in Piperidine Functionalization.

Asymmetric catalysis offers an efficient route to chiral piperidine derivatives. Rhodium-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides provides access to enantioenriched substituted piperidines. acs.org Furthermore, a rhodium-catalyzed asymmetric [2+2+2] cycloaddition has been developed to access polysubstituted piperidines with high enantioselectivity. nih.gov

Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters has been shown to produce chiral 2,3-cis-disubstituted piperidines with excellent diastereoselectivity and enantioselectivity. nih.gov Catalytic asymmetric synthesis of piperidine derivatives has been a significant area of research, with the development of novel catalytic reactions being a key focus. patentdigest.org

Below is a table summarizing various asymmetric catalytic methods for piperidine synthesis:

| Catalytic Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium complex | Enantioselective reduction of N-iminopyridinium ylides | acs.org |

| Asymmetric [2+2+2] Cycloaddition | Rhodium(I) complex | Access to polysubstituted piperidines with high enantioselectivity | nih.gov |

| Asymmetric Cyclizative Aminoboration | Copper complex with (S,S)-Ph-BPE ligand | Synthesis of chiral 2,3-cis-disubstituted piperidines | nih.gov |

Chiral Auxiliary-Controlled Synthetic Pathways.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of substituted piperidines. For instance, a phenylglycinol-derived delta-lactam has been used as a common precursor for the enantioselective synthesis of various piperidine alkaloids. nih.govresearchgate.net

The use of N-sulfinyl δ-amino β-ketoesters has enabled the asymmetric synthesis of functionalized trans-2,6-disubstituted piperidines. acs.org The chiral auxiliary directs the stereochemical outcome of key transformations, leading to the desired enantiomerically enriched products.

The following table provides examples of chiral auxiliaries used in piperidine synthesis:

| Chiral Auxiliary | Application | Key Features | Reference |

|---|---|---|---|

| Phenylglycinol-derived δ-lactam | Synthesis of piperidine alkaloids | Serves as a common chiral precursor for various piperidine structures | nih.govresearchgate.net |

| N-Sulfinyl group | Synthesis of trans-2,6-disubstituted piperidines | Directs the stereoselective reduction of a dehydropiperidine intermediate | acs.org |

Application of Chiral Pool Precursors.

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in synthesis. Amino acids are particularly useful chiral pool precursors for the asymmetric synthesis of piperidines due to their availability in homochiral form.

The synthesis of chiral piperidines from amino acids often involves the construction of a linear precursor followed by cyclization. This approach has been widely used to access a variety of substituted piperidines with high enantiopurity.

Role of the Carbobenzyloxy (Cbz) Group in Synthetic Sequences

The carbobenzyloxy (Cbz or Z) group is a cornerstone in the synthesis of complex molecules containing amine functionalities, particularly in peptide synthesis and the creation of nitrogen-containing heterocycles like piperidines. ontosight.aimyskinrecipes.com Its primary function is to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen, thereby preventing unwanted side reactions during subsequent chemical transformations at other sites of the molecule. ontosight.ai This protection allows for precise chemical modifications, such as the functionalization of the carbon skeleton of the piperidine ring.

Cbz Protection Strategies and Selectivity Considerations

The introduction of the Cbz group onto a piperidine nitrogen is a well-established and efficient process. The most common method involves the reaction of the secondary amine of the piperidine ring with benzyl chloroformate (Cbz-Cl) under basic conditions. ontosight.ai The base, typically an aqueous solution of a carbonate like sodium carbonate or a tertiary amine like triethylamine (B128534) in an organic solvent, serves to neutralize the hydrochloric acid generated during the reaction.

The reaction exhibits high chemoselectivity for the amine group. In a molecule containing both an amine and a carboxylic acid, such as a piperidine carboxylic acid, the amine is significantly more nucleophilic and will react preferentially with the benzyl chloroformate. This selectivity is crucial for ensuring that only the nitrogen is protected, leaving the carboxylic acid group available for subsequent reactions or transformations.

Interactive Table:

| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Sodium Carbonate | Water/Dioxane | 0 °C to RT | High | General Knowledge |

| Benzyl Chloroformate (Cbz-Cl) | Triethylamine (Et3N) | Dichloromethane (DCM) | 0 °C to RT | High | ontosight.ai |

| Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate | Acetone/Water | 0 °C to RT | Good to High | General Knowledge |

Chemoselective Deprotection Methodologies

The utility of the Cbz group is significantly enhanced by the variety of methods available for its removal, which allows for its strategic cleavage in the presence of other functional groups. The choice of deprotection method is critical to the success of a synthetic sequence, ensuring that the protecting group is removed without affecting other sensitive parts of the molecule, such as an allyl group or a carboxylic acid ester.

The most common and often cleanest method for Cbz deprotection is catalytic hydrogenolysis . taylorfrancis.comscientificupdate.com This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.netresearchgate.net The reaction proceeds under mild conditions and results in the cleavage of the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. taylorfrancis.com Transfer hydrogenation, using a hydrogen source like ammonium (B1175870) formate (B1220265) or triethylsilane in conjunction with Pd/C, is also a highly effective and often more convenient alternative to using gaseous hydrogen. researchgate.net This method is generally compatible with esters and carboxylic acids. However, care must be taken as some hydrogenation catalysts can also reduce double bonds, such as the one present in the allyl group. scientificupdate.com

Lewis acid-mediated deprotection offers a non-reductive alternative. Reagents such as aluminum chloride (AlCl₃) in combination with a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group. bohrium.comthieme-connect.comacs.org This method is advantageous when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes. thieme-connect.comacs.org

Nucleophilic deprotection provides another non-reductive pathway. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base can remove the Cbz group. scientificupdate.comnih.gov This method is particularly useful for substrates that are sensitive to both standard hydrogenolysis and Lewis acid conditions. scientificupdate.comnih.gov

Interactive Table:

| Method | Reagents | Key Advantages | Potential Incompatibilities | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, high yield | May reduce alkenes/alkynes, sensitive to catalyst poisoning (e.g., by sulfur compounds) | taylorfrancis.comresearchgate.net |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Avoids use of H₂ gas, generally mild | May reduce sensitive functional groups | researchgate.net |

| Lewis Acid-Mediated | AlCl₃, HFIP | Non-reductive, good for hydrogenation-sensitive groups | Harsh for acid-labile groups | bohrium.comacs.org |

Analogous Synthetic Routes to Related Piperidine Carboxylic Acid Derivatives

The synthesis of 3,3-disubstituted piperidines, such as the target this compound, requires methods for forming a quaternary carbon center on the piperidine ring. A logical and well-precedented approach is the α-alkylation of a piperidine-3-carboxylic acid derivative.

A plausible synthetic route would commence with a commercially available piperidine-3-carboxylic acid. The sequence would be as follows:

N-Protection: The piperidine nitrogen is first protected with a Cbz group as described previously to yield 1-Cbz-piperidine-3-carboxylic acid.

Esterification: The carboxylic acid is then converted to an ester (e.g., a methyl or ethyl ester) to prevent the acidic proton from interfering with the subsequent base-mediated step and to increase the acidity of the α-proton at the C-3 position.

α-Allylation: The crucial C-C bond formation is achieved by treating the N-Cbz-piperidine-3-carboxylate ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature. This generates an enolate intermediate, which is then quenched with an allyl halide (e.g., allyl bromide) to introduce the allyl group at the 3-position.

Ester Hydrolysis: Finally, the ester is hydrolyzed back to the carboxylic acid using standard conditions (e.g., aqueous lithium hydroxide (B78521) followed by acidic workup) to afford the final product, this compound.

This α-alkylation strategy is a common method for the synthesis of α-substituted carbonyl compounds and has been applied to various heterocyclic systems.

Other analogous routes for creating substituted piperidine rings include:

Dieckmann Condensation: 4-Piperidones are often synthesized through the Dieckmann condensation of diesters derived from the addition of a primary amine to two equivalents of an acrylate, followed by hydrolysis and decarboxylation. dtic.mil

Pyridine Hydrogenation: The catalytic hydrogenation of substituted pyridines is a direct method to access substituted piperidines. The stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. nih.govorganic-chemistry.org

Intramolecular Cyclization: Various intramolecular cyclization strategies, including reductive amination of keto-amines or ring-closing metathesis of diene-amines, are powerful methods for constructing the piperidine core with pre-installed substituents. nih.gov

Rhodium-Catalyzed Asymmetric Synthesis: Modern methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridine (B1217469) derivatives, allow for the enantioselective synthesis of 3-substituted piperidines. organic-chemistry.orgsemanticscholar.org

These diverse methodologies highlight the chemical tractability of the piperidine scaffold and provide a robust toolbox for the synthesis of complex derivatives like this compound and its chiral analogs.

Chemical Reactivity and Advanced Transformations of 1 Cbz 3 Allylpiperidine 3 Carboxylic Acid

Olefin Functionalization and Cyclization Reactions.

The presence of the allyl group offers a prime site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular frameworks.

Ring-closing metathesis (RCM) stands out as a powerful strategy for the synthesis of annulated piperidine (B6355638) derivatives from 1-Cbz-3-allylpiperidine-3-carboxylic acid. nih.govbeilstein-journals.orgresearchgate.netnih.gov By introducing a second terminal olefin into the molecule, typically through derivatization of the carboxylic acid or the nitrogen atom (after deprotection/re-functionalization), bicyclic structures can be efficiently assembled. Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are commonly employed for these transformations. nih.gov

For instance, acylation of the piperidine nitrogen with an olefin-containing moiety, followed by RCM, can lead to the formation of fused or bridged bicyclic systems. The choice of catalyst and reaction conditions can influence the efficiency of the cyclization, particularly in sterically hindered environments. nih.gov The general approach involves the reaction of a diene precursor in the presence of a ruthenium catalyst to form a new cyclic structure with the extrusion of a small olefin, typically ethylene. beilstein-journals.orgnih.gov

Table 1: Representative RCM Strategies for Piperidine Annulation

| Precursor Type | RCM Product | Catalyst Example |

|---|---|---|

| N-acylated diene | Fused bicyclic lactam | Grubbs' II Catalyst |

Note: This table represents potential strategies based on known RCM reactions of similar substrates.

The allyl group is amenable to a wide array of addition reactions, allowing for the introduction of new functional groups with control over regioselectivity and stereoselectivity. Hydroboration-oxidation, for example, would be expected to yield the corresponding primary alcohol with anti-Markovnikov regioselectivity. Subsequent oxidation could then provide the corresponding aldehyde or carboxylic acid.

Epoxidation of the double bond, using reagents such as meta-chloroperoxybenzoic acid (m-CPBA), would furnish an epoxide. This versatile intermediate can be opened by various nucleophiles to introduce a range of functionalities at the C2' and C3' positions of the original allyl group. The stereochemistry of the quaternary center at C3 of the piperidine ring may influence the facial selectivity of the epoxidation.

Other important additions include dihydroxylation, using osmium tetroxide or potassium permanganate, to generate a diol, and various radical additions to introduce atoms like bromine or sulfur-containing groups.

Derivatization of the Carboxylic Acid Functionality.

The carboxylic acid group is a key handle for derivatization, enabling the extension of the molecular framework and the introduction of diverse functionalities. thermofisher.comslu.se

Standard coupling methods can be employed to convert the carboxylic acid into a variety of esters and amides. rsc.orgmdpi.comresearchgate.net Esterification can be achieved using an alcohol under acidic conditions or through activation of the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) followed by the addition of an alcohol. thermofisher.com

Amide bond formation is readily accomplished by treating the carboxylic acid with an amine in the presence of a suitable coupling reagent, such as HATU or HOBt, to afford the corresponding amide. mdpi.comresearchgate.net This reaction is fundamental in the construction of peptidomimetic structures where the piperidine core acts as a constrained amino acid surrogate. The resulting amides are generally stable functional groups. researchgate.netmsu.edu

Table 2: Common Coupling Reagents for Ester and Amide Formation

| Reaction | Coupling Reagent | Product |

|---|---|---|

| Esterification | DCC, DMAP | Ester |

| Amidation | HATU, DIPEA | Amide |

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LAH). msu.edu Sodium borohydride (B1222165) is typically not strong enough to reduce carboxylic acids directly. The resulting hydroxymethyl group can be further functionalized, for example, through conversion to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution, or oxidized back to the aldehyde level using mild oxidizing agents.

Alternatively, the carboxylic acid can be converted into a primary amine through a Curtius or Hofmann rearrangement. missouri.edursc.org In the Curtius rearrangement, the carboxylic acid is first converted to an acyl azide, which then rearranges upon heating to an isocyanate that can be hydrolyzed to the amine. missouri.edu

Reactions Involving the Protected Nitrogen Atom.

The carboxybenzyl (Cbz) protecting group on the piperidine nitrogen is robust but can be selectively removed under specific conditions, allowing for further functionalization at this position. total-synthesis.com

The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using hydrogen gas and a palladium catalyst (e.g., Pd/C). missouri.edutotal-synthesis.com This reaction is generally clean and efficient, yielding the free secondary amine, toluene, and carbon dioxide. total-synthesis.com Alternative methods for Cbz removal include treatment with strong acids like HBr in acetic acid, although this may not be compatible with other acid-sensitive functional groups in the molecule.

Once deprotected, the secondary amine can undergo a variety of reactions. It can be acylated with acid chlorides or anhydrides, alkylated with alkyl halides, or subjected to reductive amination with aldehydes or ketones. This allows for the introduction of a wide range of substituents at the nitrogen atom, further diversifying the molecular structure.

Nucleophilic and Electrophilic Transformations of the Carbamate (B1207046)

Nucleophilic Transformations:

The carbamate functionality in this compound is generally resistant to nucleophilic attack under standard conditions. However, harsh conditions or specific reagents can lead to its cleavage. Nucleophilic deprotection protocols, which are milder than traditional hydrogenolysis or strong acid-mediated methods, can be employed, especially for substrates with sensitive functionalities. For instance, treatment with nucleophiles like 2-mercaptoethanol (B42355) in the presence of a base can facilitate the removal of the Cbz group.

Electrophilic Transformations:

Direct electrophilic attack on the carbamate group is not a typical reaction pathway. The lone pair of the nitrogen atom is delocalized into the carbonyl group, reducing its nucleophilicity. However, the Cbz group can influence the outcome of electrophilic reactions at other positions of the molecule.

Post-Deprotection Derivatizations of the Piperidine Nitrogen

The removal of the Cbz protecting group unveils a secondary amine at the piperidine nitrogen, opening a gateway for a multitude of derivatization reactions. This deprotection step is crucial for the synthesis of a wide array of functionalized piperidine derivatives. The most common method for Cbz deprotection is catalytic hydrogenolysis.

Upon deprotection to yield 3-allylpiperidine-3-carboxylic acid, the newly exposed secondary amine can undergo various transformations:

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or other electrophilic alkylating agents.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-amides.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides the corresponding ureas and thioureas.

These derivatizations are fundamental in medicinal chemistry for modulating the pharmacological properties of piperidine-based compounds.

The following table summarizes various post-deprotection derivatizations of the piperidine nitrogen:

| Reagent Type | Reaction | Product Class |

| Alkyl Halide | N-Alkylation | Tertiary Amine |

| Aryl Halide (with Pd catalyst) | N-Arylation | N-Aryl Piperidine |

| Acyl Chloride/Anhydride | N-Acylation | N-Amide |

| Aldehyde/Ketone (with reducing agent) | Reductive Amination | Tertiary Amine |

| Isocyanate | Urea Formation | N-Substituted Urea |

| Isothiocyanate | Thiourea Formation | N-Substituted Thiourea |

Stereochemical Outcomes in Derivative Synthesis

The stereochemistry at the C3 position of this compound is a critical aspect in the synthesis of its derivatives, particularly for applications in pharmacology where enantiomeric purity is often paramount.

The synthesis of substituted piperidines with high stereocontrol is a significant area of research. For 3-substituted piperidines, achieving high enantioselectivity can be challenging. Rhodium-catalyzed asymmetric reductive Heck reactions have been reported to provide 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines.

When derivatizing this compound, the stereocenter at the C3 position can influence the stereochemical outcome of reactions at adjacent positions, although direct data on such transformations for this specific molecule is limited in the available literature. If the starting material is racemic, the resulting derivatives will also be racemic unless a chiral resolution step is introduced or a chiral catalyst is used that can differentiate between the enantiomers.

In reactions where new stereocenters are formed, the existing stereocenter at C3 can exert diastereoselective control. The bulky Cbz group and the allyl and carboxylic acid substituents can create a specific steric environment that favors the approach of reagents from one face of the molecule over the other, leading to the preferential formation of one diastereomer.

Applications in the Construction of Complex Molecular Architectures and Scaffolds

Utilization as a Chiral Building Block in Natural Product Synthesis

The synthesis of natural products often presents a formidable challenge due to their intricate stereochemistry and complex ring systems. Chiral building blocks, which are enantiomerically pure compounds, serve as crucial starting materials in these synthetic endeavors, allowing for the controlled introduction of stereocenters. "1-Cbz-3-allylpiperidine-3-carboxylic acid," possessing a chiral center at the C3 position of the piperidine (B6355638) ring, is a valuable synthon in this regard.

The piperidine moiety is a common structural motif in a vast number of alkaloids and other biologically active natural products. The presence of the allyl group and the carboxylic acid function in "this compound" provides handles for further chemical transformations, enabling the elaboration of the piperidine core into more complex structures. For instance, the allyl group can undergo a variety of reactions such as oxidation, reduction, and metathesis to introduce new functional groups or to form new rings. The carboxylic acid, on the other hand, can be converted into amides, esters, or other functional groups, or it can participate in cyclization reactions.

The carboxybenzyl (Cbz) protecting group on the nitrogen atom is stable under a wide range of reaction conditions but can be readily removed when desired, allowing for the introduction of further diversity at this position. This orthogonality of protecting groups is a key feature in the strategic planning of a total synthesis. While specific total syntheses employing this exact building block are not extensively documented in publicly available literature, the utility of similar substituted piperidines is well-established, suggesting a significant potential for "this compound" in the synthesis of complex natural products.

Table 1: Potential Transformations of "this compound" in Natural Product Synthesis

| Functional Group | Potential Transformation | Resulting Moiety |

| Allyl Group | Ozonolysis | Aldehyde/Carboxylic Acid |

| Cross-Metathesis | Substituted Alkene | |

| Hydroboration-Oxidation | Primary Alcohol | |

| Carboxylic Acid | Amide Coupling | Amide |

| Esterification | Ester | |

| Reduction | Primary Alcohol | |

| Cbz Group | Hydrogenolysis | Secondary Amine |

Precursor for the Development of Novel Heterocyclic Systems

The development of novel heterocyclic systems is a cornerstone of medicinal chemistry, as these structures are often associated with a wide range of biological activities. "this compound" is an excellent starting material for the synthesis of new heterocyclic scaffolds due to the presence of multiple reactive sites.

The allyl and carboxylic acid groups can be induced to react intramolecularly to form fused or spirocyclic systems. For example, an intramolecular Heck reaction could potentially be employed to form a bicyclic system. Alternatively, the carboxylic acid could be converted to an acyl halide or other activated species and reacted with the allyl group under appropriate conditions to form a lactone.

Furthermore, the piperidine nitrogen, after deprotection of the Cbz group, can participate in cyclization reactions. For instance, reaction with a bifunctional electrophile could lead to the formation of a bridged bicyclic system. The versatility of this building block allows for the generation of a diverse range of heterocyclic structures, which can then be screened for biological activity. The development of new synthetic methodologies to access novel heterocyclic compounds is an active area of research, and "this compound" represents a promising starting point for such investigations.

Role in the Synthesis of Conformationally Constrained Peptidomimetics and Analogues

Peptides are important signaling molecules in many biological processes, but their therapeutic use is often limited by their poor metabolic stability and low bioavailability. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties. The introduction of conformational constraints into a peptide backbone is a common strategy to improve its potency and selectivity.

"this compound" is an example of a cyclic amino acid analogue that can be used to introduce conformational rigidity into a peptide chain. The six-membered piperidine ring restricts the available conformations of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can enhance binding to a biological target by reducing the entropic penalty of binding.

The stereochemistry at the C3 position of the piperidine ring plays a crucial role in determining the preferred conformation of the resulting peptidomimetic. By synthesizing and incorporating both enantiomers of "this compound" into peptides, it is possible to probe the stereochemical requirements of a particular biological target. The allyl group provides an additional point of diversification, allowing for the synthesis of a library of peptidomimetics with different side chains at this position. The use of such conformationally constrained amino acids is a powerful tool in the design of novel therapeutic agents. nih.govmdpi.com

Contribution to the Synthesis of Diverse Chemical Libraries

The discovery of new drugs is often a numbers game, requiring the synthesis and screening of large numbers of compounds. Combinatorial chemistry is a powerful technology that allows for the rapid synthesis of large libraries of related compounds. nih.gov Scaffolds are core structures that can be decorated with a variety of different functional groups to generate a diverse chemical library.

"this compound" is an ideal scaffold for combinatorial library synthesis. It possesses three points of diversity that can be independently modified: the allyl group, the carboxylic acid, and the piperidine nitrogen (after deprotection). By reacting the scaffold with a variety of different building blocks at each of these positions, it is possible to generate a large and diverse library of compounds.

For example, the carboxylic acid can be coupled with a library of amines to generate a diverse set of amides. The allyl group can be modified using a variety of reactions, such as cross-metathesis with a library of alkenes. Finally, the Cbz group can be removed and the resulting secondary amine can be acylated, alkylated, or sulfonylated with a library of reagents. This approach allows for the efficient exploration of a large chemical space, increasing the probability of discovering a compound with the desired biological activity.

Table 2: Illustrative Combinatorial Library from "this compound"

| Position of Diversity | R1 (from Carboxylic Acid) | R2 (from Allyl Group) | R3 (from Nitrogen) |

| Compound 1 | -NH-CH3 | -CH=CH-Ph | -COCH3 |

| Compound 2 | -NH-CH2-Ph | -CH2-CH2-OH | -SO2-Ph |

| Compound 3 | -O-Et | -CH=CH-COOEt | -CH2-CH3 |

| ... | ... | ... | ... |

Computational and Theoretical Investigations Pertaining to 1 Cbz 3 Allylpiperidine 3 Carboxylic Acid

Conformational Analysis and Stereoelectronic Effects

The piperidine (B6355638) ring, a ubiquitous scaffold in natural products and pharmaceuticals, can adopt various conformations, with the chair form being the most stable. In the case of 1-Cbz-3-allylpiperidine-3-carboxylic acid, the substituents on the piperidine ring significantly influence its conformational equilibrium. The bulky carbobenzyloxy (Cbz) group on the nitrogen atom and the allyl and carboxylic acid groups at the C3 position introduce steric and stereoelectronic effects that dictate the preferred three-dimensional arrangement of the molecule.

Computational modeling, particularly using density functional theory (DFT), can be employed to calculate the relative energies of the possible chair and boat conformations of this compound. For the chair conformation, two primary isomers exist: one with the Cbz group in an equatorial position and the other in an axial position. Due to the steric bulk of the Cbz group, the conformer with the equatorial Cbz group is generally expected to be significantly lower in energy.

Furthermore, the substituents at the C3 position, the allyl and carboxylic acid groups, will also have preferred orientations. The relative stability of conformers will be influenced by a balance of steric hindrance and stabilizing stereoelectronic interactions. For instance, the anomeric effect, a stereoelectronic phenomenon, may play a role in stabilizing certain conformations. This effect involves the interaction between a lone pair of electrons on an atom (in this case, the nitrogen of the piperidine ring) and an adjacent antibonding σ* orbital. The orientation of the C-N bond relative to the C3 substituents can influence the extent of this stabilizing interaction.

The interplay of these effects can be systematically studied by performing a conformational search using computational methods. The results of such an analysis can be summarized in a data table illustrating the relative energies of the different conformers.

| Conformer | Cbz Group Orientation | Allyl Group Orientation | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Axial | Equatorial | 0.00 |

| 2 | Equatorial | Equatorial | Axial | 1.25 |

| 3 | Axial | Equatorial | Axial | 4.50 |

| 4 | Axial | Axial | Equatorial | 5.75 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be derived from specific computational calculations.

These computational findings provide a detailed picture of the conformational landscape of this compound, highlighting the dominant conformers at equilibrium. This information is crucial for understanding its reactivity and biological activity, as the spatial arrangement of functional groups is a key determinant of molecular interactions.

Mechanistic Insights into Key Chemical Reactions

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, a key step would likely involve the allylation of a precursor molecule, such as 1-Cbz-piperidine-3-carboxylic acid. Theoretical investigations can provide a detailed understanding of the reaction pathway, including the structures of transition states and intermediates.

DFT calculations can be used to model the reaction profile of the allylation reaction. This would involve identifying the reactants, products, and any intermediates, and then locating the transition state structures that connect them. The calculated activation energies for different possible pathways can help to determine the most likely reaction mechanism. For instance, the allylation could proceed through an SN2 or an SN2' mechanism, and computational modeling can distinguish between these possibilities.

Key parameters that can be extracted from these calculations include activation energies, reaction enthalpies, and the geometries of transition states. This data can provide insights into the factors that control the stereoselectivity of the reaction, which is particularly important when creating chiral centers. For a 3,3-disubstituted piperidine, controlling the stereochemistry at the C3 position is a significant synthetic challenge.

A hypothetical reaction coordinate diagram for the allylation of 1-Cbz-piperidine-3-carboxylic acid is presented below.

Reaction Coordinate Diagram for the Allylation of 1-Cbz-piperidine-3-carboxylic acid (A hypothetical representation)

This diagram would illustrate the energy changes as the reaction progresses from reactants to products, with the peaks representing the transition states. The relative heights of these peaks for different stereochemical outcomes would explain the observed diastereoselectivity.

In Silico Design for Optimized Synthetic Routes

Beyond understanding existing reactions, computational methods can be proactively used to design and optimize synthetic routes. This in silico approach allows for the virtual screening of different reagents, catalysts, and reaction conditions to identify the most promising strategies before they are tested in the laboratory.

For the synthesis of this compound, computational tools could be employed to:

Predict the reactivity of different starting materials: By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), one can predict the nucleophilicity and electrophilicity of potential reactants.

Screen potential catalysts: For reactions that require a catalyst, computational docking and quantum mechanics/molecular mechanics (QM/MM) methods can be used to evaluate the binding and activation of substrates by different catalysts.

Optimize reaction conditions: Theoretical calculations can help to understand the effect of solvent, temperature, and other reaction parameters on the reaction rate and selectivity.

For example, in the design of a diastereoselective synthesis, computational models could be used to predict the stereochemical outcome of a reaction with different chiral auxiliaries or catalysts. This would involve calculating the energies of the diastereomeric transition states leading to the different product stereoisomers.

The following table provides a hypothetical example of how computational data could be used to guide the selection of a catalyst for a key synthetic step.

| Catalyst | Transition State Energy (Diastereomer 1, kcal/mol) | Transition State Energy (Diastereomer 2, kcal/mol) | Predicted Diastereomeric Ratio (d.r.) |

| Catalyst A | 25.4 | 26.8 | 10:1 |

| Catalyst B | 24.1 | 24.5 | 2:1 |

| Catalyst C | 22.8 | 25.1 | >99:1 |

Note: The values in this table are hypothetical and for illustrative purposes.

Based on such in silico screening, Catalyst C would be identified as the most promising candidate for achieving high diastereoselectivity in the synthesis of this compound. This predictive power of computational chemistry can significantly accelerate the development of efficient and stereoselective synthetic routes, saving time and resources in the laboratory.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Cbz-3-allylpiperidine-3-carboxylic acid, and how are protecting groups utilized?

- Methodological Answer : The synthesis typically involves sequential protection of the piperidine nitrogen. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed to prevent undesired side reactions during alkylation or carboxylation steps. For example, Boc protection can be introduced via reaction with di-tert-butyl dicarbonate under basic conditions, followed by allylation at the 3-position . Final deprotection is achieved using acidic (e.g., TFA for Boc) or catalytic hydrogenation (for Cbz) conditions. Characterization via H/C NMR and HPLC ensures intermediate and product integrity .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : The compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or dermal contact. Storage at 2–8°C in airtight containers prevents degradation and moisture uptake. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and immediate medical consultation for ingestion .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of NMR (H, C, DEPT) confirms structural identity and stereochemistry, while mass spectrometry (ESI-TOF) validates molecular weight. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). For crystalline derivatives, X-ray crystallography (e.g., CCDC-1548525 in related compounds) resolves absolute configuration .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed allylic alkylation) can enforce stereocontrol. For example, (3S,4R)-configured analogs (see CAS 652971-20-5) are synthesized using enantioselective catalysts. Post-synthesis, chiral HPLC (Chiralpak columns) or circular dichroism (CD) verifies enantiomeric excess .

Q. How should researchers address batch-to-batch variability in synthetic yields or purity?

- Methodological Answer : Reproducibility issues often arise from inconsistent reaction conditions (temperature, solvent purity) or inadequate purification. Implement strict quality control:

- Use in-line FTIR to monitor reaction progress.

- Optimize column chromatography (silica gel, gradient elution) or recrystallization solvents.

- Perform peptide content analysis (if applicable) and Karl Fischer titration to quantify residual water, which impacts stability .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states. PubChem data (e.g., SMILES strings, InChI keys) can parameterize molecular docking studies to predict interactions with biological targets. Software like Gaussian or Schrödinger Suite aids in simulating reaction pathways .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodological Answer : Cross-validate with orthogonal techniques:

- Scenario 1 : If NMR suggests impurities but MS shows correct mass, perform preparative TLC or HPLC to isolate the target compound.

- Scenario 2 : For ambiguous C signals, use 2D NMR (HSQC, HMBC) to assign carbon-proton correlations.

- Scenario 3 : In case of tautomerism, variable-temperature NMR or IR spectroscopy identifies dominant forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.